molecular formula C14H12N2S B13988463 4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide CAS No. 64510-88-9

4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide

Cat. No.: B13988463
CAS No.: 64510-88-9
M. Wt: 240.33 g/mol
InChI Key: ZVWAHJUGTJRCCW-UHFFFAOYSA-N
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Description

Benzenecarbothioamide,4-[(phenylimino)methyl]-: is an organic compound with the molecular formula C14H12N2S It is a derivative of benzenecarbothioamide, characterized by the presence of a phenylimino group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenecarbothioamide,4-[(phenylimino)methyl]- typically involves the reaction of benzenecarbothioamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the thioamide group. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and various solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of benzenecarbothioamide,4-[(phenylimino)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions: Benzenecarbothioamide,4-[(phenylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the imine group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylimino group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzenecarbothioamide,4-[(phenylimino)methyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in the study of enzyme mechanisms and drug development.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs for various diseases.

Industry: In the industrial sector, benzenecarbothioamide,4-[(phenylimino)methyl]- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of benzenecarbothioamide,4-[(phenylimino)methyl]- involves its interaction with molecular targets such as enzymes or receptors. The phenylimino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, inhibiting their activity. The thioamide group can also participate in coordination with metal ions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    Benzenecarbothioamide: Lacks the phenylimino group, resulting in different chemical and biological properties.

    Thiobenzamide: Similar structure but with a different functional group, leading to variations in reactivity and applications.

    Phenylthioamide: Another related compound with distinct properties due to the absence of the imine group.

Uniqueness: Benzenecarbothioamide,4-[(phenylimino)methyl]- is unique due to the presence of both the phenylimino and thioamide groups. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

64510-88-9

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-(phenyliminomethyl)benzenecarbothioamide

InChI

InChI=1S/C14H12N2S/c15-14(17)12-8-6-11(7-9-12)10-16-13-4-2-1-3-5-13/h1-10H,(H2,15,17)

InChI Key

ZVWAHJUGTJRCCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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